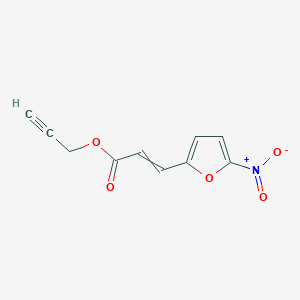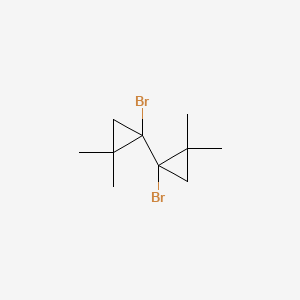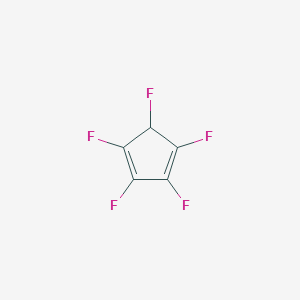
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene, characterized by the presence of five fluorine atoms attached to the cyclopentadiene ring
Preparation Methods
The synthesis of 1,2,3,4,5-Pentafluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition and ensure selective fluorination.
Industrial production methods may involve the use of more scalable fluorination techniques, such as electrochemical fluorination or the use of specialized fluorinating reagents that can be easily handled and controlled in large-scale operations.
Chemical Reactions Analysis
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield substituted cyclopentadiene derivatives, while Diels-Alder reactions can produce complex polycyclic structures.
Scientific Research Applications
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations with high efficiency and selectivity.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentafluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of stable complexes with transition metals in catalysis.
Comparison with Similar Compounds
1,2,3,4,5-Pentafluorocyclopenta-1,3-diene can be compared with other fluorinated cyclopentadiene derivatives, such as:
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: A more sterically demanding derivative used in organometallic chemistry as a ligand.
The uniqueness of this compound lies in its high reactivity and stability conferred by the fluorine atoms, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
90013-98-2 |
|---|---|
Molecular Formula |
C5HF5 |
Molecular Weight |
156.05 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HF5/c6-1-2(7)4(9)5(10)3(1)8/h1H |
InChI Key |
KEACIABIOKOFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
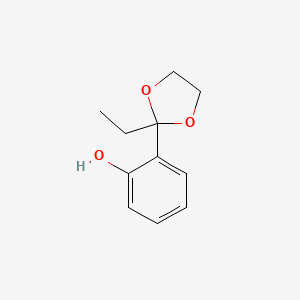
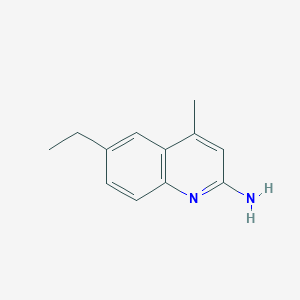
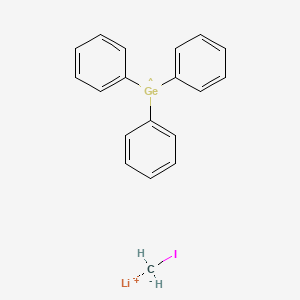
![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
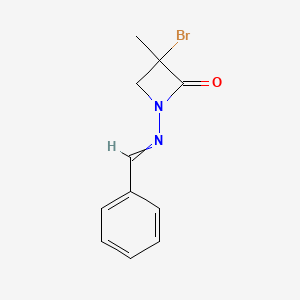
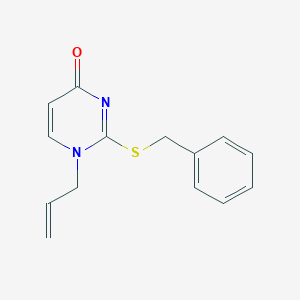
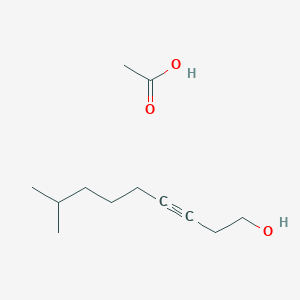
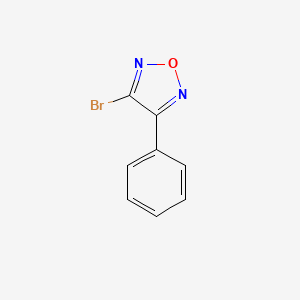
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
